Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as thiophenes, which are characterized by a sulfur-containing ring structure. This particular compound is not directly mentioned in the provided papers, but related compounds with similar structures and properties are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates were synthesized from 2-amino-4,5-dihydro-3-thiophenecarbonitriles using ethyl acetoacetate in the presence of titanium(IV) chloride . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl-fluorophenyl compound and ammonium acetate in glacial acetic acid . These methods suggest that the synthesis of the compound might also involve a multi-step reaction with careful selection of starting materials and reagents.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined to crystallize in the orthorhombic space group with specific unit-cell parameters . Similarly, the molecular geometry of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene was investigated, revealing intra-molecular hydrogen bonding and weak interactions contributing to the stability of the crystal packing . These findings suggest that the compound may also exhibit specific geometric and crystallographic characteristics that can be studied using similar methods.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions to form a wide range of products. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was treated with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives . Additionally, the compound was subjected to reactions with different reagents to produce bispyrido- and bispyrrolothieno[2,3-b]thiophenes, and bisarylideneaminothieno[2,3-b]thiophenes . These examples demonstrate the reactivity of thiophene derivatives and the potential for the compound to undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are characterized using various analytical techniques. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by elemental analysis, FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction . Another study on a thiophene derivative involved characterization by NMR, FTIR, and elemental analysis . These studies indicate that a comprehensive analysis of the physical and chemical properties of the compound would likely involve a combination of these techniques to fully understand its characteristics.
Scientific Research Applications
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Scientific Field: Organic Synthesis
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Scientific Field: Pharmaceuticals
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Scientific Field: Agrochemicals
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Scientific Field: Dyestuff
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Scientific Field: Preparation of Thienopyrimidine Derivatives
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Scientific Field: Preparation of Azo Dyes
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Scientific Field: Preparation of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide Derivatives
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Scientific Field: Synthesis of Anticancer Agents
properties
IUPAC Name |
ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)11-9-7-5-3-4-6-8-10(9)17-12(11)14/h2-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSABKNXVRORVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387351 | |
Record name | ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
CAS RN |
40106-16-9 | |
Record name | ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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